Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application 1: Synthesis of Heterocyclic Compounds
- Application Summary : This compound is used as a precursor in the synthesis of biologically active heterocyclic compounds .
- Methods of Application : The cyano and carbonyl functional groups in the compound react with bidentate reagents to form diverse heterocyclic structures. The active hydrogen on C-2 is involved in condensation and substitution reactions .
Application 2: Pharmaceutical Research
- Application Summary : Derivatives of the compound are explored for their pharmacological properties, including potential anticancer and anti-inflammatory effects .
Application 3: Material Science
- Application Summary : Thiophene derivatives, like this compound, are investigated for their use in organic semiconductors and OLEDs .
Application 4: Corrosion Inhibition
- Application Summary : Thiophene derivatives are used as corrosion inhibitors in industrial applications .
Application 5: Chemotherapeutic Agent Development
- Application Summary : The compound’s derivatives are being studied for their potential as chemotherapeutic agents .
Application 6: Organic Synthesis
Application 7: Synthesis of Spiro[indoline-3,4’-pyridine] Derivatives
- Application Summary : This compound is used in the synthesis of spiro[indoline-3,4’-pyridine] derivatives, which are of interest due to their potential pharmacological properties .
- Methods of Application : The compound is treated with 2-(2-oxoindol-3-ylidene)malononitrile under reflux in ethanol in the presence of piperidine .
Application 8: Preparation of N-cyanoacetamides
- Application Summary : N-cyanoacetamides, derived from compounds like the one , are important precursors for heterocyclic synthesis and have diverse biological activities .
- Methods of Application : Various substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different conditions to yield N-cyanoacetamide derivatives .
Application 9: Synthesis of Pyrrole Derivatives
- Application Summary : The compound is involved in the synthesis of pyrrole derivatives, which are valuable in various chemical and pharmaceutical applications .
- Methods of Application : Ketene dithioacetals derived from the compound are transformed into pyrrole derivatives using formamide .
Application 10: Cyanoacetylation of Amines
- Application Summary : This process is used to prepare N-cyanoacetamides, which are crucial for synthesizing various heterocyclic compounds with biological activity .
- Methods of Application : Amines are treated with alkyl cyanoacetates under different conditions to yield N-cyanoacetamide derivatives .
- Results Summary : The derivatives obtained are used to build organic heterocycles, contributing to the development of chemotherapeutic agents .
Application 11: Synthesis of Heterocycles from Thioamides
- Application Summary : The compound is involved in synthesizing heterocycles from thioamides, which have diverse biological activities .
- Methods of Application : Thioamides are reacted with bidentate reagents to form heterocyclic compounds .
- Results Summary : The reactions yield novel heterocyclic moieties, but specific data on yields and biological activities are not detailed in the source .
Application 12: Development of Organic Semiconductors
- Application Summary : Derivatives of the compound are researched for their use in organic semiconductors, which are essential for electronic devices .
- Methods of Application : The compound is incorporated into semiconductor materials to enhance their electronic properties .
- Results Summary : The incorporation has led to improved performance in electronic devices, although specific data is not mentioned in the source .
properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-3-4-9-10(7-8)20-13(12(9)14(18)19-2)16-11(17)5-6-15/h8H,3-5,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECSICNSBPKIRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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